molecular formula C9H15NS B12682372 5-Methyl-2-pentylthiazole CAS No. 86290-21-3

5-Methyl-2-pentylthiazole

Cat. No.: B12682372
CAS No.: 86290-21-3
M. Wt: 169.29 g/mol
InChI Key: NEZJGDWWXKETPZ-UHFFFAOYSA-N
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Description

5-Methyl-2-pentylthiazole is an organic compound belonging to the class of 2,5-disubstituted thiazoles. These compounds are characterized by a thiazole ring substituted at positions 2 and 5. The molecular formula of this compound is C9H15NS, and it has a molecular weight of 169.287 g/mol . This compound is known for its distinct odor and is often used in flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-pentylthiazole typically involves the reaction of appropriate thiazole precursors with alkylating agents. One common method includes the alkylation of 2-aminothiazole with 1-bromo-5-methylpentane under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-pentylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, especially at the 2 and 5 positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated thiazoles.

Scientific Research Applications

5-Methyl-2-pentylthiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with anti-inflammatory and anticancer activities.

    Industry: Utilized in the flavor and fragrance industry due to its distinct odor profile.

Mechanism of Action

The mechanism of action of 5-Methyl-2-pentylthiazole involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms. The compound’s aromaticity and reactive positions allow it to participate in various biochemical pathways, potentially inhibiting enzymes or blocking receptors involved in disease processes .

Comparison with Similar Compounds

    2-Methylthiazole: Another thiazole derivative with similar chemical properties but different applications.

    5-Ethyl-2-methylthiazole: Shares structural similarities but has distinct odor and flavor characteristics.

    2,5-Dimethylthiazole: Known for its use in flavoring agents and has a different substitution pattern on the thiazole ring.

Uniqueness: 5-Methyl-2-pentylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer alkyl chain at the 2-position differentiates it from other thiazole derivatives, making it particularly valuable in the flavor and fragrance industry .

Properties

CAS No.

86290-21-3

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

5-methyl-2-pentyl-1,3-thiazole

InChI

InChI=1S/C9H15NS/c1-3-4-5-6-9-10-7-8(2)11-9/h7H,3-6H2,1-2H3

InChI Key

NEZJGDWWXKETPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC=C(S1)C

boiling_point

262.00 °C. @ 760.00 mm Hg

melting_point

114.00 °C. @ 760.00 mm Hg

Origin of Product

United States

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